molecular formula C4H8O3S B13557594 1-Methanesulfonylcyclopropan-1-ol

1-Methanesulfonylcyclopropan-1-ol

Cat. No.: B13557594
M. Wt: 136.17 g/mol
InChI Key: HYDNUKKCJJILFL-UHFFFAOYSA-N
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Description

1-Methanesulfonylcyclopropan-1-ol is an organic compound characterized by a cyclopropane ring substituted with a methanesulfonyl group and a hydroxyl group

Preparation Methods

The synthesis of 1-Methanesulfonylcyclopropan-1-ol can be achieved through several routes. One common method involves the reaction of cyclopropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with good selectivity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methanesulfonylcyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to form cyclopropylmethanol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse cyclopropane derivatives. Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can produce a wide range of cyclopropane derivatives .

Scientific Research Applications

1-Methanesulfonylcyclopropan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of antiviral and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-Methanesulfonylcyclopropan-1-ol exerts its effects involves its reactive functional groups. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets. These properties make it a valuable tool in chemical synthesis and biological studies .

Comparison with Similar Compounds

1-Methanesulfonylcyclopropan-1-ol can be compared with other cyclopropane derivatives such as cyclopropanol, cyclopropylmethanol, and cyclopropylamine. While these compounds share the cyclopropane ring structure, the presence of the methanesulfonyl group in this compound imparts unique reactivity and properties. For instance, the methanesulfonyl group enhances the compound’s electrophilicity, making it more reactive in substitution reactions compared to cyclopropanol or cyclopropylmethanol .

Similar Compounds

  • Cyclopropanol
  • Cyclopropylmethanol
  • Cyclopropylamine

These compounds differ in their functional groups, which influence their chemical behavior and applications.

Biological Activity

1-Methanesulfonylcyclopropan-1-ol is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, synthetic methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring substituted with both a methanesulfonyl group and a hydroxyl group. The unique structure imparts distinctive chemical properties that are significant in various biological contexts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methanesulfonyl group acts as an electrophile, facilitating nucleophilic substitution reactions, while the cyclopropane ring's strain energy enhances its reactivity with biomolecules.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest it may inhibit bacterial growth by interfering with essential metabolic pathways.
  • Anti-inflammatory Effects : It has shown potential in modulating inflammatory responses, which could be beneficial in conditions like arthritis.
  • Anticancer Activity : Early findings indicate that it may induce apoptosis in cancer cells, although further research is required to elucidate the underlying mechanisms.

Case Studies

Several case studies have explored the biological implications of this compound:

Case Study 1: Antimicrobial Activity
A study investigated the compound's efficacy against various bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases.

Case Study 3: Cancer Cell Apoptosis
A recent study evaluated the compound's effect on human cancer cell lines. The findings revealed that treatment with this compound led to increased markers of apoptosis, indicating its potential role as an anticancer therapeutic.

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
This compoundCyclopropane ring + Methanesulfonyl groupAntimicrobial, Anti-inflammatory
CyclopropanolCyclopropane ring onlyLimited reactivity
MethanesulfonylmethaneSulfonyl group without cyclopropaneAntimicrobial properties

Synthesis and Production Methods

The synthesis of this compound typically involves:

  • Cyclopropanation Reactions : Alkenes are converted to cyclopropanes using various reagents.
  • Introduction of Methanesulfonyl Group : This is often achieved through reactions with methanesulfonyl chloride in the presence of bases like triethylamine.

Industrial production may utilize continuous flow reactors for enhanced efficiency and yield.

Properties

Molecular Formula

C4H8O3S

Molecular Weight

136.17 g/mol

IUPAC Name

1-methylsulfonylcyclopropan-1-ol

InChI

InChI=1S/C4H8O3S/c1-8(6,7)4(5)2-3-4/h5H,2-3H2,1H3

InChI Key

HYDNUKKCJJILFL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CC1)O

Origin of Product

United States

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